

2-(hexyloxy)aniline molecular weight and chemical formula.

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Compound of Interest

Compound Name: 2-(Hexyloxy)aniline

Cat. No.: B1317180

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Technical Guide: 2-(Hexyloxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of **2-(hexyloxy)aniline**, along with a detailed experimental workflow for its synthesis. This compound serves as a valuable intermediate in organic synthesis and holds potential for applications in materials science and drug discovery.

Core Chemical Data

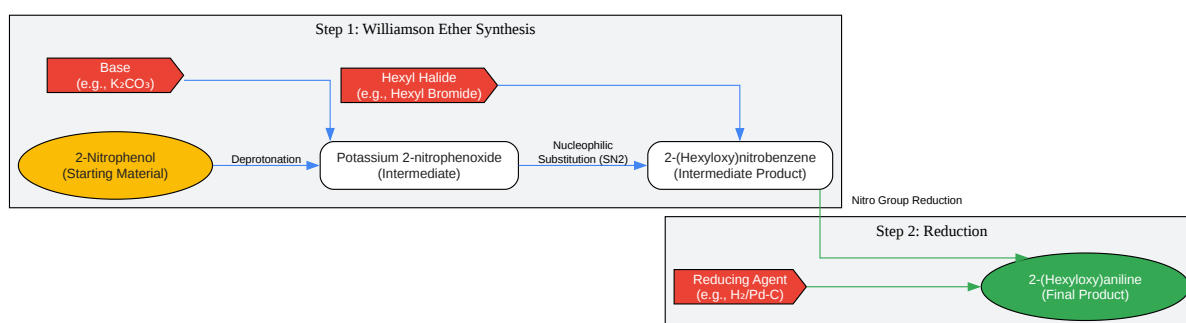
The fundamental properties of **2-(hexyloxy)aniline** are summarized below, providing a ready reference for experimental design and analysis.

Property	Value	Source(s)
Molecular Weight	193.28 g/mol	[1]
Chemical Formula	C ₁₂ H ₁₉ NO	[1]
CAS Number	52464-50-3	[1]

Synthesis of 2-(Hexyloxy)aniline

The synthesis of **2-(hexyloxy)aniline** is commonly achieved through a multi-step process involving the Williamson ether synthesis followed by the reduction of a nitro group. This method offers a reliable route to obtain the target compound from commercially available starting materials.

Experimental Workflow: Synthesis of 2-(Hexyloxy)aniline



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Caption: Synthesis workflow for **2-(hexyloxy)aniline**.

Experimental Protocols

While detailed, step-by-step published protocols for the synthesis of **2-(hexyloxy)aniline** are not readily available, the following outlines the general procedures based on established chemical principles.

Synthesis of 2-(Hexyloxy)nitrobenzene (Williamson Ether Synthesis)

- **Deprotonation of 2-Nitrophenol:** 2-Nitrophenol is dissolved in a suitable aprotic polar solvent, such as acetone or DMF. An excess of a base, typically potassium carbonate, is added to the solution. The mixture is stirred at room temperature to facilitate the deprotonation of the hydroxyl group, forming the potassium salt of 2-nitrophenol (potassium 2-nitrophenoxide).
- **Nucleophilic Substitution:** A hexyl halide, such as hexyl bromide, is added to the reaction mixture. The mixture is then heated to reflux to promote the S_N2 reaction between the phenoxide and the hexyl halide. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up and Purification:** Upon completion of the reaction, the mixture is cooled to room temperature, and the inorganic salts are removed by filtration. The solvent is evaporated under reduced pressure. The resulting crude product, 2-(hexyloxy)nitrobenzene, can be purified by column chromatography on silica gel.

Reduction of 2-(Hexyloxy)nitrobenzene

- **Catalytic Hydrogenation:** The purified 2-(hexyloxy)nitrobenzene is dissolved in a suitable solvent, such as ethanol or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C) is added to the solution.
- **Hydrogenation Reaction:** The reaction mixture is placed under a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) and stirred vigorously at room temperature. The reduction of the nitro group to an amine is usually exothermic. The reaction is monitored by TLC until the starting material is completely consumed.
- **Isolation of the Final Product:** After the reaction is complete, the catalyst is removed by filtration through a pad of celite. The solvent is then removed from the filtrate by rotary evaporation to yield the final product, **2-(hexyloxy)aniline**. Further purification, if necessary, can be achieved by column chromatography or distillation under reduced pressure.

Analytical Characterization

The structural confirmation and purity assessment of **2-(hexyloxy)aniline** are crucial. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are instrumental in confirming the molecular structure of **2-(hexyloxy)aniline**. The ^1H NMR spectrum will show characteristic signals for the aromatic protons, the protons of the hexyloxy chain, and the amine protons. Similarly, the ^{13}C NMR spectrum will display distinct peaks corresponding to the different carbon atoms in the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for determining the purity of **2-(hexyloxy)aniline** and for monitoring reaction progress. A reverse-phase HPLC method, likely utilizing a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with a possible acid modifier like formic acid for improved peak shape), would be a suitable approach.

Applications in Research and Development

2-(Hexyloxy)aniline is a versatile building block in organic synthesis. The presence of both an amino group and a hexyloxy substituent allows for a variety of chemical transformations. The amino group can undergo diazotization, acylation, and alkylation, while the hexyloxy group imparts increased solubility in organic solvents and can influence the steric and electronic properties of the final molecule.

In the field of drug development, aniline derivatives are of significant interest. For instance, 2-substituted anilines have been investigated as scaffolds for the development of potent enzyme inhibitors. The specific biological activities of **2-(hexyloxy)aniline** are an area for further investigation.

In materials science, aniline derivatives are precursors for the synthesis of polyanilines, which are conducting polymers with applications in electronics and sensors. The hexyloxy group can enhance the processability of these polymers by improving their solubility.

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References

- 1. 2-(Hexyloxy)aniline | 52464-50-3 | Benchchem [benchchem.com]
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